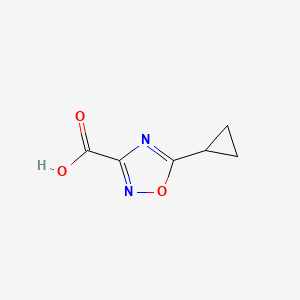
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine is a synthetic organic compound characterized by the presence of benzyl, trifluoromethyl, and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine involves multiple steps. A common route starts with the preparation of the key intermediate, 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde, which can be synthesized via the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This intermediate is then subjected to reductive amination with 2-amino-1-propanol under reducing conditions, such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography or recrystallization may also be employed.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or amide derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The benzyl group can be substituted with other functional groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens (bromine, chlorine), alkylating agents, or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Examples include imine derivatives, amide derivatives, and substituted benzyl compounds.
Aplicaciones Científicas De Investigación
N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to N-(4-(Benzyloxy)-3-(trifluoromethyl)benzyl)propan-2-amine include:
N-(4-Methoxybenzyl)-propan-2-amine
N-(4-(Benzyloxy)-3-methylbenzyl)propan-2-amine
N-(4-(Benzyloxy)-3-chlorobenzyl)propan-2-amine
Uniqueness: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability
Propiedades
IUPAC Name |
N-[[4-phenylmethoxy-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(2)22-11-15-8-9-17(16(10-15)18(19,20)21)23-12-14-6-4-3-5-7-14/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYLANLFXOVHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-3-[(n-hexyloxy)methyl]benzene](/img/structure/B7861951.png)
![1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861952.png)
![1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861959.png)
![1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861967.png)





